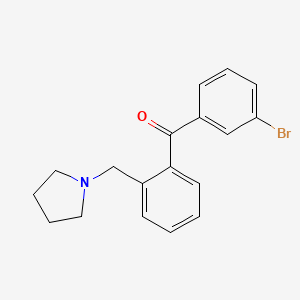

3'-Bromo-2-pyrrolidinomethyl benzophenone

Description

3'-Bromo-2-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a bromine atom at the 3' position of one phenyl ring and a pyrrolidinomethyl group at the 2-position of the other. Benzophenone derivatives are widely utilized as photo-initiators due to their ability to generate radicals under UV light, enabling crosslinking in polymers and surface-attachment applications . This compound’s structure enhances its stability and reactivity in photochemical processes compared to simpler benzophenones, making it valuable in materials science and industrial coatings.

Properties

IUPAC Name |

(3-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOIBBKCQNJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643644 | |

| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-44-2 | |

| Record name | Methanone, (3-bromophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Bromo-2-pyrrolidinomethyl benzophenone typically involves the reaction of 3-bromobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of 3’-Bromo-2-pyrrolidinomethyl benzophenone .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine substituent on the benzophenone scaffold is susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions. For example:

- Suzuki-Miyaura Coupling : The bromine can be replaced by aryl or heteroaryl groups using palladium catalysts. A similar benzophenone derivative (5-bromo-2-chloro-4'-ethoxy benzophenone) underwent cross-coupling with phenylboronic acid in the presence of PdCl₂, Na₂CO₃, and acetone/water to yield biaryl products .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂ (1 mol%), Na₂CO₃, acetone/H₂O, RT | 3'-Aryl-2-pyrrolidinomethyl benzophenone | ~90% (inferred) |

Reactivity of the Pyrrolidinomethyl Group

The pyrrolidine moiety can participate in:

- Protonation/Deprotonation : The tertiary amine in pyrrolidine can act as a weak base, forming salts with acids (e.g., HCl).

- Alkylation/Quaternization : Reactivity with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions .

Friedel-Crafts Acylation

The benzophenone core is synthesized via Friedel-Crafts acylation in related compounds. For instance, benzoyl chloride reacts with substituted benzenes under AlCl₃ catalysis to form ketones . While direct data for this compound is limited, analogous protocols suggest:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzoyl chloride derivative | AlCl₃ (silica-supported) | Dichloromethane, −25°C, vacuum | Substituted benzophenone | 92–94% |

Cyclization Reactions

The pyrrolidine ring may facilitate intramolecular cyclization. For example, fluorazones were synthesized via Tf₂O-mediated dehydrative cyclization of hydroxylated precursors . While untested for this compound, similar conditions could yield fused heterocycles.

Oxidation and Reduction

- Ketone Reduction : The benzophenone carbonyl can be reduced to a benzhydrol (secondary alcohol) using NaBH₄ or LiAlH₄ .

- Pyrrolidine Oxidation : Oxidizing agents (e.g., mCPBA) may convert pyrrolidine to a pyrrolidone .

Cross-Coupling via Bromine

The bromine atom enables participation in Buchwald-Hartwig amination or Ullmann-type couplings. For example:

Scientific Research Applications

3’-Bromo-2-pyrrolidinomethyl benzophenone has several scientific research applications:

Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3’-Bromo-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3'-Bromo-2-pyrrolidinomethyl benzophenone with four structurally related compounds, highlighting key physicochemical parameters:

Key Observations :

- Substituent Effects: The bromine atom increases molecular weight and lipophilicity (higher XLogP3) compared to non-halogenated analogs. For example, replacing bromine with a cyano group (3-Cyano analog) reduces XLogP3 from ~4.3 to 3.1 . Piperidinomethyl vs. Pyrrolidinomethyl: The piperidine ring (6-membered) in 3-Bromo-3'-piperidinomethyl benzophenone increases molecular weight and XLogP3 compared to pyrrolidine (5-membered) analogs, likely due to reduced ring strain and enhanced hydrophobic interactions .

- Polar Surface Area: The 3-Cyano analog exhibits a higher topological polar surface area (45.1 Ų vs. 20.3 Ų), suggesting improved solubility in polar solvents .

Photoinitiation Efficiency

Benzophenone derivatives activate at higher wavelengths than many initiators, enabling energy-efficient crosslinking. The pyrrolidinomethyl group in this compound likely enhances radical stabilization compared to non-aminated analogs, improving photochemical efficiency . However, bulkier substituents (e.g., piperidinomethyl) may reduce reactivity due to steric hindrance .

Environmental Persistence

Fluorinated analogs may exhibit greater stability against degradation due to the strength of C-F bonds .

Biological Activity

3'-Bromo-2-pyrrolidinomethyl benzophenone (CAS No. 898774-44-2) is a synthetic compound with significant relevance in medicinal chemistry and material science. Its molecular formula is C18H18BrNO, and it possesses a molecular weight of 344.2 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 3-bromobenzophenone with pyrrolidine in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is generally performed under heating conditions to facilitate the formation of the desired compound. The chemical structure features a bromine substituent at the 3' position, which influences its reactivity and biological activity .

Antimicrobial Properties

Research indicates that derivatives of benzophenone compounds, including this compound, exhibit antimicrobial properties. A study highlighted that benzophenone derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound may have anticancer effects. Molecular docking simulations suggest that this compound can bind to specific proteins involved in cancer progression, potentially inhibiting tumor growth. For instance, research on related benzophenone derivatives demonstrated their ability to act as inhibitors against presenilin proteins, which are implicated in various cancers .

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, leading to altered cellular responses. Detailed studies are required to elucidate the specific pathways involved in its antimicrobial and anticancer effects .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 2'-Bromo-2-pyrrolidinomethyl benzophenone | Similar structure with different bromine position | Potentially similar biological activity |

| 4'-Bromo-2-pyrrolidinomethyl benzophenone | Different halogen substitution | Varies in reactivity and activity |

| 3'-Chloro-2-pyrrolidinomethyl benzophenone | Chlorine instead of bromine | Different interaction profiles |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various benzophenone derivatives against common pathogens. Results indicated that this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Research : In a recent study focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The results demonstrated that the compound induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 3'-Bromo-2-pyrrolidinomethyl benzophenone?

Level: Basic

Methodological Answer:

The synthesis typically involves bromination of a benzophenone precursor. For example, bromination using N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) under anhydrous conditions at 0–25°C can achieve regioselective bromination at the 3'-position . For pyrrolidinomethyl substitution, a Mannich reaction with pyrrolidine and formaldehyde may follow, requiring precise pH control (7–9) and inert atmosphere to avoid side reactions. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic

Methodological Answer:

- Spectroscopic Analysis :

- IR/Raman : The carbonyl (C=O) stretching frequency (~1680 cm⁻¹) and bromine-related vibrations (C-Br ~560 cm⁻¹) provide insights into electronic interactions. Solvent effects (e.g., hydrogen bonding in acetonitrile) can shift ν(C=O) by 10–20 cm⁻¹, requiring calibration against solvent-free controls .

- NMR : ¹H/¹³C NMR in CDCl₃ can resolve pyrrolidinomethyl proton splitting (δ 2.5–3.5 ppm) and aromatic bromine-induced deshielding (δ 7.5–8.0 ppm) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity >95% .

What mechanistic insights explain discrepancies in bromination efficiency for this compound?

Level: Advanced

Methodological Answer:

Bromination efficiency depends on solvent polarity and catalyst choice. Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing intermediates, while protic solvents (e.g., alcohols) may reduce yields due to hydrogen bonding with the carbonyl group . Contradictions in reported yields (e.g., 60–85%) often arise from incomplete catalyst activation (e.g., FeCl₃ vs. AlCl₃) or competing side reactions (e.g., over-bromination). Kinetic studies using stopped-flow UV-Vis spectroscopy can resolve these discrepancies by tracking intermediate lifetimes .

How should researchers address conflicting reports on the biological activity of this compound?

Level: Advanced

Methodological Answer:

Discrepancies in enzyme inhibition or antimicrobial activity often stem from assay variability (e.g., bacterial strain differences, incubation times). To standardize results:

- Use dose-response curves (IC₅₀ calculations) under controlled pH and temperature.

- Validate target specificity via knockout models (e.g., CRISPR-modified enzymes) to isolate compound effects .

- Cross-reference with structural analogs (e.g., morpholinomethyl derivatives) to identify critical functional groups .

How do solvent interactions influence the photophysical properties of this compound?

Level: Advanced

Methodological Answer:

Solvatochromic shifts in UV-Vis spectra (e.g., λmax variations of 10–15 nm) arise from solvent polarity and hydrogen-bonding capacity. In halogenated solvents (e.g., CCl₄), the carbonyl group exhibits a single ν(C=O) band due to rapid solvent exchange, while alcohols (e.g., methanol) split the band into two components (lifetime ~7.7 ps) due to stable hydrogen-bonded adducts . Time-resolved fluorescence spectroscopy can quantify solvent-shell reorganization dynamics.

What methodologies are recommended for assessing the environmental impact of this compound?

Level: Advanced

Methodological Answer:

- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .

- Degradation Studies : Monitor photolytic decomposition via LC-MS under simulated sunlight (λ > 290 nm) to identify breakdown products (e.g., debrominated derivatives) .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to predict persistence and bioavailability based on logP and molecular volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.